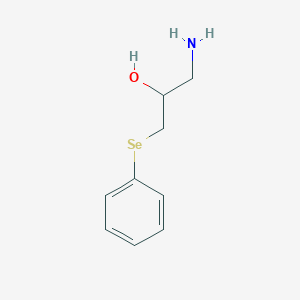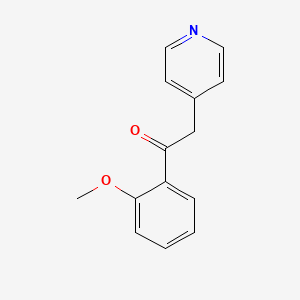![molecular formula C16H16Cl2O2S B14354677 2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene CAS No. 90183-82-7](/img/structure/B14354677.png)
2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, a propoxy group at the 1 position, and a phenylmethanesulfinyl group attached to the propoxy chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:
Chlorination: Benzene is chlorinated to introduce chlorine atoms at the 2 and 4 positions.
Propoxylation: The chlorinated benzene is then reacted with propylene oxide to introduce the propoxy group at the 1 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to achieve efficient production.
化学反応の分析
Types of Reactions
2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone.
Reduction: The sulfoxide group can be reduced back to a sulfide.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzene derivatives.
科学的研究の応用
2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene involves its interaction with specific molecular targets. The sulfoxide group can act as a reactive site, participating in various biochemical pathways. The chlorine atoms and the propoxy group contribute to the compound’s overall reactivity and stability.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenol: Similar structure but lacks the propoxy and sulfoxide groups.
2,4-Dichloro-1-propoxybenzene: Similar structure but lacks the sulfoxide group.
Phenylmethanesulfinyl derivatives: Compounds with similar sulfoxide groups but different aromatic substitutions.
Uniqueness
2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
90183-82-7 |
|---|---|
分子式 |
C16H16Cl2O2S |
分子量 |
343.3 g/mol |
IUPAC名 |
1-(3-benzylsulfinylpropoxy)-2,4-dichlorobenzene |
InChI |
InChI=1S/C16H16Cl2O2S/c17-14-7-8-16(15(18)11-14)20-9-4-10-21(19)12-13-5-2-1-3-6-13/h1-3,5-8,11H,4,9-10,12H2 |
InChIキー |
IAHYTXKHYYEYSC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CS(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


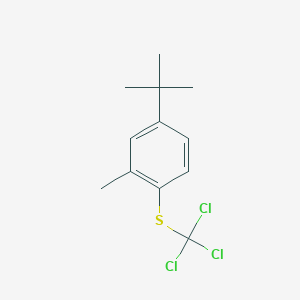
![S-Hexyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14354595.png)
![1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]-](/img/structure/B14354596.png)
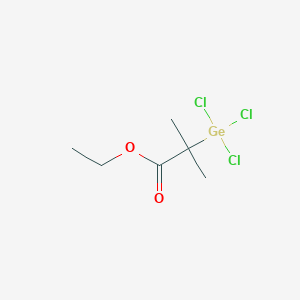
![3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide](/img/structure/B14354603.png)
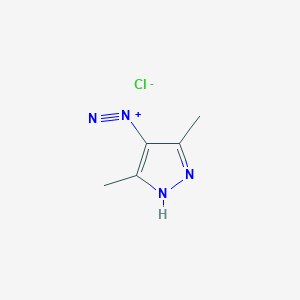
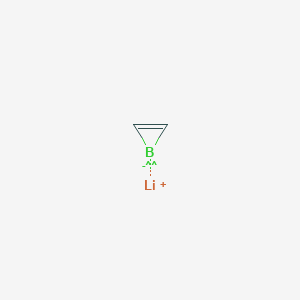

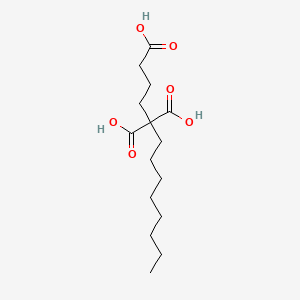
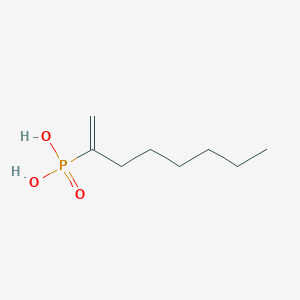
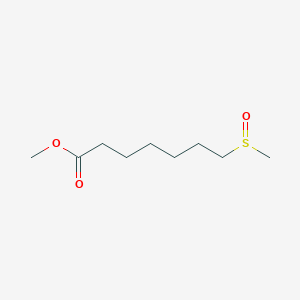
![1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14354661.png)
